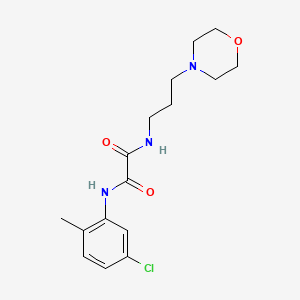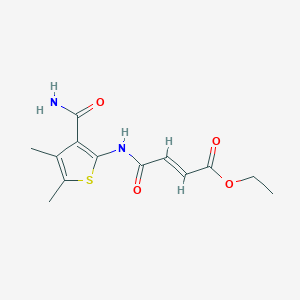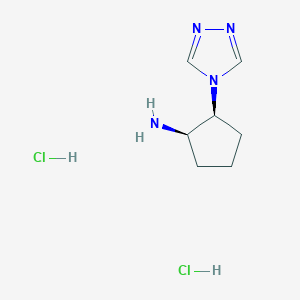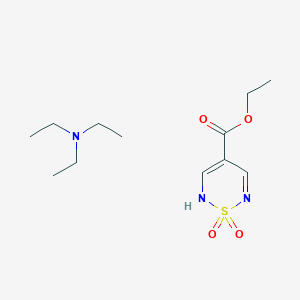
1,4-Dibromophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromophthalazine is a chemical compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 . It is a white to yellow solid and is stored at temperatures below -20°C .
Synthesis Analysis
The synthesis of this compound has been achieved by reacting 1,4-dioxophthalazine with PSs (X = Cl, Br) in a sealed reaction flask . Halogenation of the dioxophthalazine has also been accomplished at atmospheric pressure in a halogenated solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H . The InChI key is CNGXORPRECUFGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . Its boiling point is 424.4±25.0 °C at 760 mmHg . The compound has a molar refractivity of 55.7±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties Benzodiazines, including phthalazines and their derivatives, have been widely explored for their broad biological properties and applications in pharmaceutical and agrochemical areas. 1,4-Dibromophthalazine, as a part of this group, is involved in the synthesis of various bioactive compounds. These compounds are often key structural units in therapeutic activities, prompting further research in medicinal and agrochemical fields (Mathew et al., 2017).
Potential Antibacterial Agents Research involving the synthesis of 1,4-dihydro-1,3,5-triazine derivatives, which are closely related to phthalazines, has shown potent inhibitory activities against various bacterial strains. This suggests that this compound derivatives could be promising scaffolds for developing new antibacterial agents (Zhang et al., 2017).
Anticancer Applications The synthesis of novel 1,4-disubstituted phthalazines has demonstrated significant cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment. This underlines the relevance of this compound and its derivatives in the development of anticancer drugs (Zhai et al., 2008).
Phthalazine Derivatives in Antimicrobial Activities The preparation and biological screening of various phthalazine derivatives have shown promising effects against bacteria and fungi. This highlights the potential of this compound in the synthesis of compounds with antimicrobial properties (El-Wahab et al., 2011).
Antiproliferative and Enzyme Inhibition Activities Synthesis of oxadiazol-phthalazinone derivatives, related to phthalazine, has shown significant anti-proliferative activity against human epithelial cell lines. This suggests the potential of this compound derivatives in antitumor studies and enzyme inhibition research (Hekal et al., 2020).
Anticonvulsant Properties The synthesis of phthalazine derivatives and their evaluation for anticonvulsant activity suggests the utility of this compound in developing treatments for seizures and related neurological conditions (Grasso et al., 2000).
Herbicide Development Phthalazin-1(2H)-one derivatives, closely related to phthalazines, have been explored as inhibitors of acetohydroxyacid synthase, a key enzyme in plants. This research indicates the potential of this compound in the development of herbicides (Li et al., 2006).
Safety and Hazards
1,4-Dibromophthalazine is harmful if swallowed and in contact with skin . It can cause skin irritation and serious eye irritation . Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and washing contaminated clothing before reuse .
Propiedades
IUPAC Name |
1,4-dibromophthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXORPRECUFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2684125.png)


![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)



![Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2684139.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2684143.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)